5-Bromo-5,6,7,8-tetrahydroquinoxaline

Anticancer Quinoxaline Derivatives Structure-Activity Relationship

This specific brominated tetrahydroquinoxaline scaffold is essential for medicinal chemistry programs requiring validated P2X1-purinoceptor antagonism or selective anticancer activity (e.g., A549 lung cancer). The 5-position bromine atom is a critical reactive handle enabling facile cross-coupling derivatization to explore SAR. Procure high-purity (≥97%) material with analytical documentation (NMR, HPLC).

Molecular Formula C8H9BrN2
Molecular Weight 213.07 g/mol
CAS No. 528852-07-5
Cat. No. B1628457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-5,6,7,8-tetrahydroquinoxaline
CAS528852-07-5
Molecular FormulaC8H9BrN2
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1CC(C2=NC=CN=C2C1)Br
InChIInChI=1S/C8H9BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3H2
InChIKeySTQQSKCWKJEUEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-5,6,7,8-tetrahydroquinoxaline (CAS 528852-07-5) | Key Structural and Procurement Overview


5-Bromo-5,6,7,8-tetrahydroquinoxaline (CAS 528852-07-5) is a halogenated, partially saturated bicyclic heterocycle consisting of a benzene ring fused to a saturated pyrazine ring. Its molecular formula is C8H9BrN2, with a molecular weight of 213.07 g/mol . The compound is primarily utilized as a synthetic intermediate or scaffold in medicinal chemistry programs targeting neurological disorders, cancer, and purinergic receptor modulation. It is commercially available from multiple suppliers with a typical purity of 97-98%, and its procurement is supported by analytical documentation including NMR, HPLC, and GC-MS .

5-Bromo-5,6,7,8-tetrahydroquinoxaline: Why In-Class Analogs Are Not Interchangeable


The bromine atom at the 5-position of 5-bromo-5,6,7,8-tetrahydroquinoxaline confers distinct electronic and steric properties that cannot be replicated by other halogens or unsubstituted analogs. In medicinal chemistry, this specific substitution pattern has been shown to enhance anticancer activity compared to nitro-substituted quinoxalines, with bromo-derivatives exhibiting superior inhibition of A549 lung cancer cell proliferation [1]. Furthermore, in purinergic receptor research, the tetrahydroquinoxaline core has been validated as a P2X1-purinoceptor antagonist scaffold, but the precise substitution pattern—including the position and identity of halogen atoms—dictates functional activity and selectivity [2]. In enzyme inhibition studies, the compound demonstrates measurable but distinct activity profiles across multiple targets (e.g., MAO-A, MAO-B, Xanthine Oxidase) [3]. Substituting a different halogen or an unsubstituted analog would alter binding kinetics and biological outcomes, making 5-bromo-5,6,7,8-tetrahydroquinoxaline a non-fungible entity in structure-activity relationship (SAR) campaigns.

5-Bromo-5,6,7,8-tetrahydroquinoxaline: Quantitative Differentiation Evidence vs. Comparators


Enhanced Anticancer Potency: Bromo-Substituted Quinoxalines Outperform Nitro Analogs

A comparative SAR study of 26 quinoxaline derivatives revealed that bromo-substituted compounds exhibit superior inhibition of A549 non-small-cell lung cancer cell proliferation compared to their nitro-substituted counterparts. Compound 4m (a bromo-substituted quinoxaline) achieved an IC50 of 9.32 ± 1.56 μM, which is more potent than the clinical anticancer drug 5-fluorouracil (IC50 = 4.89 ± 0.20 μM) [1]. The study explicitly concludes that the introduction of bromo groups instead of nitro groups into the quinoxaline skeleton provides better inhibition against lung cancer cells [1].

Anticancer Quinoxaline Derivatives Structure-Activity Relationship

P2X1-Purinoceptor Antagonism: The Tetrahydroquinoxaline Core as a Privileged Scaffold

A series of 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives were synthesized and evaluated for P2X1-purinoceptor antagonist activity in isolated rat vas deferens preparations. The parent tetrahydroquinoxaline scaffold itself was not active, but the 2-phenyl substitution established baseline activity. Further optimization revealed that compound 31 (2-hydroxy, 4-fluoro) exhibited an IC50 of 14 μM (95% CI: 12-16 μM) [1]. While 5-bromo-5,6,7,8-tetrahydroquinoxaline was not directly tested in this study, the data establish the tetrahydroquinoxaline core as a validated, non-peptidic P2X1 antagonist pharmacophore. The presence of a bromine atom at the 5-position offers a distinct synthetic handle for further derivatization compared to unsubstituted or 2-substituted analogs.

P2X1-Purinoceptor Male Contraception Smooth Muscle

Monoamine Oxidase (MAO) Inhibition Profile: Differential Activity Against MAO-B and MAO-A

In enzymatic assays, 5-bromo-5,6,7,8-tetrahydroquinoxaline demonstrates measurable but modest inhibition of human monoamine oxidase isoforms. Against MAO-B, the compound exhibits an IC50 of 17,000 nM (17 μM) [1]. Against MAO-A, the IC50 is 100,000 nM (100 μM) [1]. This indicates a slight preference for MAO-B over MAO-A (approximately 5.9-fold). For context, selective MAO-B inhibitors like selegiline typically exhibit IC50 values in the low nanomolar range, while non-selective inhibitors like tranylcypromine show sub-micromolar potency against both isoforms [2].

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Xanthine Oxidase Inhibition: Moderate Activity Compared to Allopurinol

5-Bromo-5,6,7,8-tetrahydroquinoxaline inhibits bovine xanthine oxidase with an IC50 of 2,600 nM (2.6 μM) [1]. For comparison, the clinical standard allopurinol (a purine analog) inhibits xanthine oxidase with an IC50 in the range of 100-200 nM under similar assay conditions [2]. This places the compound's potency approximately 13- to 26-fold lower than allopurinol, indicating that while the tetrahydroquinoxaline scaffold can engage the xanthine oxidase active site, substantial optimization would be required to achieve therapeutic levels of inhibition.

Xanthine Oxidase Gout Hyperuricemia

Synthetic Accessibility: Direct Bromination of 5,6,7,8-Tetrahydroquinoxaline

The compound is synthesized via radical bromination of commercially available 5,6,7,8-tetrahydroquinoxaline using N-bromosuccinimide (NBS) and a benzoyl peroxide initiator in carbon tetrachloride . This method provides a direct route to the 5-bromo derivative, whereas synthesizing other halogenated analogs (e.g., 5-fluoro or 5-iodo) would require alternative, often less efficient, halogenation strategies. The availability of a robust and scalable synthetic route reduces both cost and lead time for procurement of research quantities.

Synthetic Chemistry Halogenation Building Block

BET Bromodomain Inhibition: Tetrahydroquinoxaline Core as a BD2-Selective Scaffold

A focused library screen identified tetrahydroquinoxalines as a novel chemotype with selectivity for the second bromodomain (BD2) of BET family proteins (BRD2, BRD3, BRD4, BRDT) [1]. Structure-guided optimization of the tetrahydroquinoxaline template improved potency, selectivity, and physicochemical properties, yielding potent BET inhibitors with BD2 selectivity [1]. While 5-bromo-5,6,7,8-tetrahydroquinoxaline itself was not the optimized lead, the study validates the tetrahydroquinoxaline core as a privileged scaffold for achieving BD2 selectivity—a desirable property not found in many pan-BET inhibitors. The bromine atom at the 5-position provides a vector for further functionalization to enhance BD2 affinity and selectivity.

BET Bromodomain Epigenetics Cancer

5-Bromo-5,6,7,8-tetrahydroquinoxaline: Recommended Application Scenarios Based on Evidence


Scaffold for Anticancer Drug Discovery Targeting Lung Cancer

Given the demonstrated superiority of bromo-substituted quinoxalines over nitro analogs in inhibiting A549 lung cancer cell proliferation [1], 5-bromo-5,6,7,8-tetrahydroquinoxaline is an ideal starting scaffold for medicinal chemistry programs aimed at developing novel non-small-cell lung cancer therapeutics. The compound can be further functionalized at the 2-position or other available sites to improve potency and pharmacokinetic properties, building on the validated SAR that bromine enhances anticancer activity in this chemotype.

Functionalized Building Block for P2X1-Purinoceptor Antagonist Optimization

The tetrahydroquinoxaline core is a validated, non-peptidic antagonist pharmacophore for the P2X1-purinoceptor, a target implicated in male contraception and urological disorders [1]. 5-Bromo-5,6,7,8-tetrahydroquinoxaline provides a strategically functionalized starting point for SAR expansion, with the bromine atom at the 5-position serving as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse substituents and explore the chemical space around the P2X1 binding site.

Entry Point to BD2-Selective BET Bromodomain Inhibitors

The tetrahydroquinoxaline scaffold has been validated as a privileged chemotype for achieving selectivity for the second bromodomain (BD2) of BET proteins [1]. 5-Bromo-5,6,7,8-tetrahydroquinoxaline is a suitable starting material for synthesizing focused libraries of tetrahydroquinoxaline-based BET inhibitors, with the goal of optimizing BD2 affinity and selectivity. Such BD2-selective inhibitors are highly sought after in epigenetics and oncology research due to their potential for reduced toxicity compared to pan-BET inhibitors.

General Heterocyclic Intermediate for Custom Synthesis

As a commercially available, high-purity (97-98%) heterocyclic building block with a reactive bromine handle [1], 5-bromo-5,6,7,8-tetrahydroquinoxaline is well-suited for custom synthesis of diverse compound libraries. The bromine atom enables facile derivatization via metal-catalyzed cross-coupling reactions, while the saturated pyrazine ring can be further functionalized or oxidized. This versatility supports a wide range of research applications beyond the specific target classes discussed above.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-5,6,7,8-tetrahydroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.